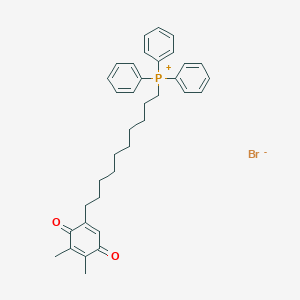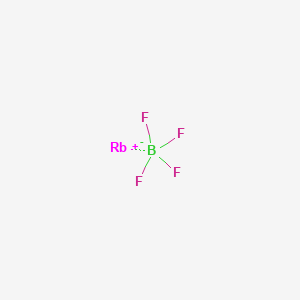
Tetrafluoroborato de rubidio
Descripción general
Descripción
Rubidium tetrafluoroborate (RbBF4) is an inorganic compound that belongs to the family of alkali metal tetrafluoroborates. It is a colorless, odorless, and highly soluble salt that has gained attention due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Electrónica
Tetrafluoroborato de rubidio: se está explorando por su potencial en aplicaciones electrónicas debido a sus propiedades eléctricas . Su estructura cristalina ortorrómbica y su banda prohibida lo convierten en un candidato para la investigación en el campo de los semiconductores y los materiales dieléctricos. La estabilidad y la estructura electrónica del compuesto son de particular interés para el desarrollo de nuevos materiales con características electrónicas específicas.
Investigación médica
En el campo médico, RbBF4 se utiliza en medicina nuclear para la imagenología de diagnóstico . Se está estudiando su papel en los agentes de tomografía por emisión de positrones (PET), que son cruciales para los diagnósticos no invasivos y la investigación de enfermedades tiroideas y la imagenología de genes reporteros.
Almacenamiento de energía
This compound: se ha examinado para su uso en sistemas de almacenamiento de energía térmica . Sus transiciones de fase sólido-sólido son de interés para aplicaciones que requieren materiales para almacenar y liberar energía de manera eficiente, como en las tecnologías de almacenamiento de calor latente.
Síntesis química
En la síntesis química, RbBF4 sirve como un anión débilmente coordinante, lo que lo hace útil para sintetizar reactivos catiónicos o catalizadores . Su naturaleza inerte y su solubilidad en solventes orgánicos lo convierten en un componente valioso en la síntesis de compuestos orgánicos complejos.
Ciencia de los materiales
This compound: es significativo en la ciencia de los materiales por sus propiedades termofísicas . Los investigadores están interesados en su comportamiento de fase y su estabilidad en diversas condiciones, lo cual es esencial para el desarrollo de nuevos materiales con las propiedades físicas deseadas.
Ciencia ambiental
En la ciencia ambiental, RbBF4 se está estudiando por su potencial para reemplazar materiales más peligrosos en los procesos industriales . Su estabilidad y su baja toxicidad lo convierten en una alternativa atractiva para prácticas de fabricación más respetuosas con el medio ambiente.
Electrocatálisis
Las propiedades eléctricas del compuesto también se están explorando en el contexto de la electrocatálisis . Puede desempeñar un papel en el desarrollo de disolventes eutécticos profundos, que se utilizan como medios innovadores para reacciones electrocatalíticas.
Química analítica
Por último, RbBF4 se utiliza en química analítica para el apareamiento iónico en estudios de conductancia . Su interacción con otros iones es crucial para comprender el comportamiento de los electrolitos en diversas soluciones.
Mecanismo De Acción
Target of Action
Rubidium Tetrafluoroborate is a compound where the primary target is the tetrafluoroborate anion, BF− 4 . This anion is isoelectronic with several other species and is used in similar ways in the laboratory . It is often used as a weakly coordinating anion in the laboratory .
Mode of Action
The tetrafluoroborate anion is less nucleophilic and basic, and therefore more weakly coordinating, than nitrates, halides, or even triflates . When using salts of BF− 4, it is usually assumed that the cation is the reactive agent and this tetrahedral anion is inert . The inertness of BF− 4 is due to two factors: it is symmetrical so that the negative charge is distributed equally over four atoms, and it is composed of highly electronegative fluorine atoms, which diminish the basicity of the anion .
Biochemical Pathways
The tetrafluoroborate anion is known to serve as a fluorine source to deliver an equivalent of fluoride . The Balz–Schiemann reaction for the synthesis of aryl fluorides is a well-known example of such a reaction .
Pharmacokinetics
It is known that the tetrafluoroborate anion is often more soluble in organic solvents (lipophilic) than the related nitrate or halide salts . This could potentially impact the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of Rubidium Tetrafluoroborate’s action is largely dependent on the specific application of the compound. For instance, in the case of the Balz–Schiemann reaction, the result is the synthesis of aryl fluorides .
Action Environment
The action of Rubidium Tetrafluoroborate can be influenced by environmental factors. Moreover, in other cases of ostensibly “cationic” complexes, the fluorine atom in fact acts as a bridging ligand between boron and the cationic center .
Safety and Hazards
Rubidium tetrafluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
It is known that the tetrafluoroborate anion is less nucleophilic and basic than nitrates, halides, or even triflates . This suggests that when using salts of Rubidium tetrafluoroborate, it is usually assumed that the cation, Rubidium, is the reactive agent and the tetrahedral anion is inert .
Cellular Effects
It is known that tetrafluoroborate salts are often more soluble in organic solvents than the related nitrate or halide salts . This could potentially influence the distribution and accumulation of Rubidium tetrafluoroborate within cells.
Molecular Mechanism
It is known that extremely reactive cations such as those derived from Ti, Zr, Hf, and Si do in fact abstract fluoride from tetrafluoroborate, so in such cases, tetrafluoroborate is not an “innocent” anion .
Temporal Effects in Laboratory Settings
It is known that tetrafluoroborate salts have a slight sensitivity to hydrolysis and decomposition via loss of a fluoride ligand .
Metabolic Pathways
It is known that tetrafluoroborate is often used to isolate highly electrophilic cations .
Transport and Distribution
It is known that tetrafluoroborate salts are often more soluble in organic solvents than the related nitrate or halide salts , which could potentially influence its transport and distribution.
Subcellular Localization
It is known that tetrafluoroborate salts are often more soluble in organic solvents than the related nitrate or halide salts , which could potentially influence its localization within specific compartments or organelles.
Propiedades
IUPAC Name |
rubidium(1+);tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.Rb/c2-1(3,4)5;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERZTPVDEIGCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF4Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940422 | |
| Record name | Rubidium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18909-68-7 | |
| Record name | Borate(1-), tetrafluoro-, rubidium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18909-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium tetrafluoroborate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rubidium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of studying the conductance of Rubidium tetrafluoroborate in acetonitrile?
A1: The research paper "Conductance Study of Ion Pairing of Alkali Metal Tetrafluoroborates and Hexafluorophosphates in Acetonitrile" [] investigates the ion pairing behavior of Rubidium tetrafluoroborate in acetonitrile using conductance measurements. The study found that Rubidium tetrafluoroborate exhibits ion association in acetonitrile []. This information provides insights into the compound's solution-phase behavior, which is relevant for understanding its potential applications in areas like electrochemistry or as an electrolyte in battery systems.
Q2: What can you tell me about the thermal properties of Rubidium tetrafluoroborate?
A2: While the provided abstract "LOW-TEMPERATURE HEAT CAPACITY OF RUBIDIUM TETRAFLUOROBORATE" [] lacks specific data, the title itself suggests a study focused on understanding the compound's behavior at low temperatures. Heat capacity data can reveal valuable information about phase transitions, thermal stability, and other thermodynamic properties relevant to potential applications where temperature plays a crucial role.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



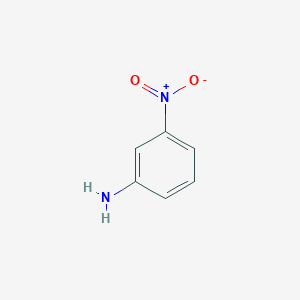


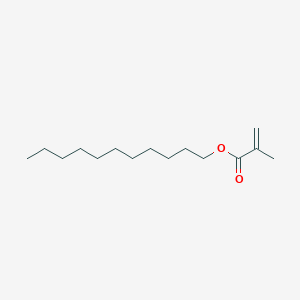
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)


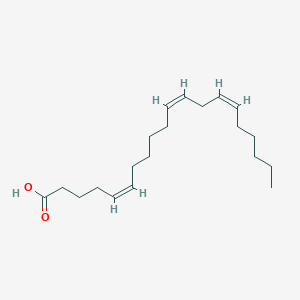
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)
